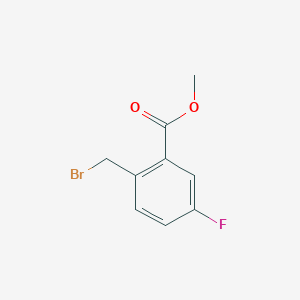

Methyl 2-(bromomethyl)-5-fluorobenzoate

Description

The exact mass of the compound Methyl 2-(bromomethyl)-5-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(bromomethyl)-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(bromomethyl)-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSNENBHAODEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569255 | |

| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138786-65-9 | |

| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(bromomethyl)-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: Methyl 2-(bromomethyl)-5-fluorobenzoate

CAS Number: 138786-65-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety information, a representative synthesis protocol, and its significant application in the development of therapeutic agents.

Chemical and Physical Properties

Methyl 2-(bromomethyl)-5-fluorobenzoate is a halogenated aromatic ester. The presence of the bromomethyl group makes it a reactive building block in organic synthesis, particularly for the alkylation of various nucleophiles. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds in drug discovery applications.

| Property | Value | Source(s) |

| CAS Number | 138786-65-9 | [ChemScene, Cenmed, ChemicalBook] |

| Molecular Formula | C₉H₈BrFO₂ | [ChemScene] |

| Molecular Weight | 247.06 g/mol | [ChemScene] |

| Boiling Point (Predicted) | 306.1 ± 37.0 °C at 760 mmHg | [ChemicalBook] |

| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [ChemicalBook] |

| Refractive Index (Predicted) | 1.542 | [MOLBASE] |

| Flash Point (Predicted) | 138.9 °C | [MOLBASE] |

| SMILES | O=C(OC)C1=CC(F)=CC=C1CBr | [ChemScene] |

| InChI Key | MWSNENBHAODEGV-UHFFFAOYSA-N | [Ambeed.com] |

Safety and Handling

Methyl 2-(bromomethyl)-5-fluorobenzoate is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Pictograms:

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C. [ChemicalBook]

Experimental Protocols

Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

A common method for the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 5-fluoro-2-methylbenzoate.

Reaction Scheme:

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, safety information, and applications of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in organic synthesis and pharmaceutical research.

Core Chemical Properties

Methyl 2-(bromomethyl)-5-fluorobenzoate is a substituted aromatic compound with the CAS Number 138786-65-9.[1][2][3] Its structure features a benzene ring substituted with a methyl ester, a bromomethyl group, and a fluorine atom. The presence of the reactive bromomethyl group makes it a valuable building block for introducing the 5-fluoro-2-(methoxycarbonyl)benzyl moiety into larger molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 138786-65-9 | [1][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP | 2.5072 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 |[1] |

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred from Related Compounds)

| Category | Information | Source |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) is indicated for the target compound. | [1] |

| Hazard Statements | Based on similar brominated aromatic esters, it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction. | [4][5] |

| Precautionary Statements | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Wash skin thoroughly after handling. Store in a cool, dry, and well-ventilated place with the container tightly closed. |[4][5] |

General Handling Advice:

-

Handle under a chemical fume hood.

-

Avoid contact with eyes, skin, and clothing.

-

In case of contact, rinse immediately with plenty of water.

-

Ensure eyewash stations and safety showers are readily accessible.

Applications in Research and Development

Methyl 2-(bromomethyl)-5-fluorobenzoate is primarily utilized as an intermediate in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which is susceptible to nucleophilic substitution. This allows for the facile construction of more complex molecules.

A notable application is its use as a reactant in the preparation of isoindolones, which are being investigated as potentiators for metabotropic glutamate receptors.[3] Generally, compounds with the fluoro- and bromo-substituents on a benzene ring are valuable in the synthesis of pharmaceuticals and agrochemicals.[6] The fluorine atom can enhance metabolic stability and binding affinity of the final product, a common strategy in drug design.

References

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate (CAS No. 138786-65-9). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles essential data, including physicochemical properties and detailed experimental protocols for its synthesis and characterization, to support research and development activities.

Molecular Structure and Properties

Methyl 2-(bromomethyl)-5-fluorobenzoate is a substituted aromatic compound with a molecular formula of C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1] The structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a fluorine atom. The strategic placement of these functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-5-fluorobenzoate

| Property | Value | Reference |

| CAS Number | 138786-65-9 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Purity | ≥98% | [1] |

| SMILES | O=C(OC)C1=CC(F)=CC=C1CBr | [1] |

| LogP | 2.5072 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Number of Hydrogen Bond Acceptors | 2 | [1] |

| Number of Hydrogen Bond Donors | 0 | [1] |

| Number of Rotatable Bonds | 2 | [1] |

Synthesis

The synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate is typically achieved through a two-step process. The first step involves the esterification of 5-fluoro-2-methylbenzoic acid to produce the precursor, methyl 5-fluoro-2-methylbenzoate. The second step is the selective bromination of the benzylic methyl group.

Experimental Protocol: Synthesis of Methyl 5-fluoro-2-methylbenzoate

This procedure outlines the synthesis of the precursor compound.

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Iodomethane (CH₃I)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 5-fluoro-2-methylbenzoic acid in tetrahydrofuran (THF).

-

To this solution, add iodomethane and N,N-diisopropylethylamine sequentially.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction completion using an appropriate analytical technique (e.g., TLC).

-

Upon completion, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain methyl 5-fluoro-2-methylbenzoate.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate (Wohl-Ziegler Bromination)

This procedure describes the benzylic bromination of the precursor to yield the final product.

Materials:

-

Methyl 5-fluoro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

-

Dissolve methyl 5-fluoro-2-methylbenzoate in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator to the mixture.

-

Reflux the reaction mixture with stirring. The reaction can be initiated by heat or a UV lamp.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 2-(bromomethyl)-5-fluorobenzoate.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for Methyl 2-(bromomethyl)-5-fluorobenzoate, this section provides predicted data and analysis based on the known spectroscopic data of its precursor, methyl 5-fluoro-2-methylbenzoate, and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum of the precursor, methyl 5-fluoro-2-methylbenzoate , shows the following signals (CDCl₃, 400 MHz): δ 2.6 (s, 3H, Ar-CH₃), 3.9 (s, 3H, O-CH₃), 7.0-7.2 (m, 2H, Ar-H), 7.6-7.7 (m, 1H, Ar-H).

For Methyl 2-(bromomethyl)-5-fluorobenzoate , the following shifts are expected:

-

The singlet for the benzylic methyl protons at ~2.6 ppm will be replaced by a singlet for the bromomethyl protons (Ar-CH₂Br), expected to be significantly downfield, likely in the range of 4.5-4.8 ppm.

-

The singlet for the methyl ester protons (O-CH₃) is expected to remain around 3.9 ppm.

-

The aromatic protons will likely show a similar complex multiplet pattern in the range of 7.1-7.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for each of the nine carbon atoms in the molecule. Key expected chemical shifts include:

-

A signal for the bromomethyl carbon (Ar-CH₂Br) in the range of 30-35 ppm.

-

A signal for the methyl ester carbon (O-CH₃) around 52 ppm.

-

A series of signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant.

-

The carbonyl carbon of the ester group is expected to appear around 165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic -CH₂-): ~2950-2850 cm⁻¹

-

C=O stretching (ester): A strong band around 1720 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

-

C-O stretching (ester): Two bands in the 1300-1000 cm⁻¹ region.

-

C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.

-

C-Br stretching: A band in the 680-515 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) and the M+2 peak with approximately equal intensity, which is characteristic of a compound containing one bromine atom. The expected molecular ion will be at m/z 246 and 248. Common fragmentation patterns would likely involve the loss of the bromine atom (M-79/81), the methoxy group (M-31), and the carbomethoxy group (M-59).

Biological Activity

While specific biological activity data for Methyl 2-(bromomethyl)-5-fluorobenzoate is limited in publicly accessible literature, its structural motifs are present in molecules with known biological relevance. The presence of a fluorinated benzene ring and a reactive bromomethyl group makes it a valuable intermediate for the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[2] Derivatives of this compound have been investigated for their efficacy against various cancer cell lines.[2]

Safety and Handling

Methyl 2-(bromomethyl)-5-fluorobenzoate is expected to be an irritant and lachrymator due to the presence of the bromomethyl group. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its structure, properties, and synthesis. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers working with this compound. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its biological activities.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, including step-by-step experimental protocols and a summary of relevant quantitative data.

Synthesis Pathway Overview

The most common and efficient pathway for the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate involves a two-step process. The synthesis commences with the Fischer esterification of 5-fluoro-2-methylbenzoic acid to yield the intermediate, methyl 5-fluoro-2-methylbenzoate. This is followed by a selective benzylic bromination of the methyl group using N-bromosuccinimide (NBS) to afford the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 5-fluoro-2-methylbenzoate (Fischer Esterification)

This procedure outlines the conversion of 5-fluoro-2-methylbenzoic acid to its methyl ester via an acid-catalyzed esterification.

Materials:

-

5-fluoro-2-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

-

With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash with water.

-

Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-fluoro-2-methylbenzoate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Step 2: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate (Benzylic Bromination)

This procedure details the Wohl-Ziegler reaction for the selective bromination of the benzylic methyl group of methyl 5-fluoro-2-methylbenzoate.

Materials:

-

Methyl 5-fluoro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄), acetonitrile, or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-fluoro-2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. Irradiation with a light source (e.g., a sunlamp) may be necessary to facilitate the initiation of the radical reaction.

-

Monitor the progress of the reaction by TLC or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct, which is insoluble in the solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(bromomethyl)-5-fluorobenzoate.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate and its intermediate. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Compound | Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield | Purity |

| Methyl 5-fluoro-2-methylbenzoate | 1 | 5-Fluoro-2-methylbenzoic acid, Methanol | Conc. H₂SO₄ | Methanol | >90% | >98% (after purification) |

| Methyl 2-(bromomethyl)-5-fluorobenzoate | 2 | Methyl 5-fluoro-2-methylbenzoate | NBS, AIBN/BPO | CCl₄ or Acetonitrile | 70-85% | >98% (after purification) |

Safety Precautions

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

-

Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent. Safer alternatives such as acetonitrile should be considered.

-

Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled with care.

-

The benzylic bromination reaction can be exothermic and should be carefully monitored.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive bromomethyl group and a fluoro-substituted benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-(bromomethyl)-5-fluorobenzoate, alongside general experimental protocols for their determination.

Chemical Structure and Properties

The structural attributes of Methyl 2-(bromomethyl)-5-fluorobenzoate, including the presence of a bromine atom, a fluorine atom, and an ester functional group, fundamentally influence its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrFO₂ | ChemScene[1] |

| Molecular Weight | 247.06 g/mol | ChemScene[1] |

| Appearance | White solid | Chem-Impex[2] |

| CAS Number | 138786-65-9 | ChemScene[1] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 306.091 °C at 760 mmHg | MOLBASE[3] |

| Flash Point | 138.919 °C | MOLBASE[3] |

| Refractive Index | 1.542 | MOLBASE[3] |

| Density | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

While specific experimental procedures for determining the physical properties of Methyl 2-(bromomethyl)-5-fluorobenzoate are not detailed in published literature, standard methodologies for organic compounds can be applied.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

-

Sample of Methyl 2-(bromomethyl)-5-fluorobenzoate

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Boiling Point Determination

For liquids, the boiling point is a characteristic physical property. As Methyl 2-(bromomethyl)-5-fluorobenzoate is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Apparatus:

-

Distillation apparatus (e.g., Hickman still for small quantities)

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum source and manometer

-

Boiling chips

Procedure:

-

A small sample of the compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, and a vacuum is applied to the desired pressure.

-

The sample is heated gently until it begins to boil.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

Density Measurement

The density of a solid can be determined using various techniques, with the displacement method being common.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the compound is insoluble (e.g., a hydrocarbon solvent)

Procedure:

-

A known mass of the solid is weighed accurately.

-

A known volume of the immiscible liquid is placed in the graduated cylinder.

-

The solid is carefully added to the liquid, and the new volume is recorded.

-

The volume of the solid is the difference between the initial and final liquid levels.

-

The density is calculated by dividing the mass of the solid by its volume.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, accurately weighed amount of the solid (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble.

Logical Relationships in Physical Properties

The interplay between the molecular structure and the physical properties of Methyl 2-(bromomethyl)-5-fluorobenzoate can be visualized as a logical workflow.

References

Methyl 2-(bromomethyl)-5-fluorobenzoate safety data sheet

An In-depth Technical Guide to the Safety of Methyl 2-(bromomethyl)-5-fluorobenzoate

This technical guide provides a comprehensive overview of the safety data for Methyl 2-(bromomethyl)-5-fluorobenzoate, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific, official Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers, data on structurally analogous compounds, and general knowledge of brominated aromatic compounds to provide a thorough safety profile.

Chemical Identification

| Identifier | Value |

| Chemical Name | Methyl 2-(bromomethyl)-5-fluorobenzoate |

| CAS Number | 138786-65-9[1][2][3] |

| Molecular Formula | C₉H₈BrFO₂[1] |

| Molecular Weight | 247.06 g/mol [1] |

| Synonyms | No common synonyms found.[1][3] |

Hazard Identification

GHS Pictogram:

-

A GHS05 pictogram has been associated with this chemical, indicating that it may be corrosive.[1]

Signal Word:

-

Based on data for similar compounds, the signal word could be Danger .

Potential Hazard Statements:

-

Causes severe skin burns and eye damage. (Inferred from GHS05 pictogram and data on analogous compounds).[1][4][5]

-

Harmful if swallowed. (Inferred from data on analogous compounds).[4]

-

May cause an allergic skin reaction. (Inferred from data on analogous compounds).[4]

-

May cause respiratory irritation. (A common hazard for reactive organic compounds).

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 | [1] |

| Appearance | Likely a solid or liquid. | Inferred |

| Purity | ≥98% | [1] |

Toxicological Information

| Metric | Value/Information | Source/Rationale |

| Acute Oral Toxicity | Category 3 ("Toxic if swallowed") is possible for a related compound, Methyl 5-bromo-2-fluorobenzoate. | Analogy |

| Skin Corrosion/Irritation | Expected to be corrosive based on the GHS05 pictogram.[1] "Causes severe skin burns" is a hazard for the related Methyl 3-(bromomethyl)benzoate.[4][5] | GHS Pictogram & Analogy |

| Serious Eye Damage/Irritation | Expected to cause serious eye damage based on the GHS05 pictogram.[1] "Causes serious eye damage" is a hazard for the related Methyl 3-(bromomethyl)benzoate.[4][5] | GHS Pictogram & Analogy |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction, as seen with Methyl 3-(bromomethyl)benzoate.[4] | Analogy |

| Carcinogenicity | No data available. Some brominated flame retardants have shown carcinogenic effects in animal studies.[6][7] | General Knowledge |

| Germ Cell Mutagenicity | No data available. | - |

| Reproductive Toxicity | No data available. Some brominated compounds are suspected of damaging fertility or the unborn child. | General Knowledge |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inferred |

| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged or repeated exposure to some brominated aromatic compounds may cause liver damage, skin changes, and neurological symptoms.[8] | General Knowledge |

Experimental Protocols

Detailed experimental protocols for the safety assessment of Methyl 2-(bromomethyl)-5-fluorobenzoate are not publicly available. The following are generalized methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for this type of chemical.

Experimental Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test (OECD TG 431)

-

Objective: To assess the skin corrosion potential of the test chemical.

-

Test System: A commercially available reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

A small amount of the test chemical (solid or liquid) is applied topically to the surface of the skin tissue.

-

The exposure period is typically 3 minutes and 1 hour.

-

After exposure, the test chemical is removed by washing.

-

The viability of the skin tissue is determined using a cell viability assay (e.g., MTT assay).

-

-

Interpretation: The chemical is identified as corrosive if the mean tissue viability following exposure is below a defined threshold at specific time points.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Species: Typically female rats.

-

Procedure:

-

A single dose of the substance is administered by gavage to a small group of animals.

-

The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

The animals are observed for signs of toxicity and mortality for at least 14 days.

-

The outcome of the test (e.g., mortality, evident toxicity) at one dose level determines the next step:

-

If mortality occurs, the test is repeated at a lower dose.

-

If no mortality occurs, the test may be repeated at a higher dose to refine the classification.

-

-

-

Interpretation: The substance is classified into one of the GHS categories for acute oral toxicity based on the dose at which mortality or evident toxicity is observed.

Visualizations

References

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. METHYL 2-BROMOMETHYL-5-FLUORO-BENZOATE | 138786-65-9 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 7. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of its functional groups, proper handling and storage are critical to maintain its integrity and ensure experimental reproducibility. The information presented herein is based on the known chemical properties of its core structural motifs: a benzyl bromide and a methyl ester.

Chemical Profile

Methyl 2-(bromomethyl)-5-fluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₈BrFO₂. Its structure features a highly reactive bromomethyl group ortho to a methyl ester, and a fluorine atom on the benzene ring. This combination of functional groups dictates its stability profile.

| Property | Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Typically a solid or liquid |

| Key Functional Groups | Benzyl bromide, Methyl ester, Fluorinated aromatic ring |

Stability Profile

The primary routes of degradation for Methyl 2-(bromomethyl)-5-fluorobenzoate are hydrolysis, nucleophilic substitution, and decomposition under thermal and photolytic stress.

Hydrolytic Stability: The presence of both a benzyl bromide and a methyl ester group makes the molecule susceptible to hydrolysis. The benzyl bromide moiety is particularly reactive towards water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. The methyl ester can also undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.

Nucleophilic Substitution: The benzylic bromide is a potent electrophile and will readily react with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is fundamental to its use in synthesis but also contributes to its instability in the presence of such nucleophiles.

Photostability: Compounds containing a benzylic bromide are often light-sensitive.[3][4] Exposure to light, particularly UV radiation, can initiate radical reactions, leading to decomposition and the formation of impurities.[5][6]

The following table summarizes the key stability liabilities:

| Stress Condition | Potential Degradation Pathway | Primary Degradants |

| Moisture/Water | Hydrolysis | Methyl 5-fluoro-2-(hydroxymethyl)benzoate, 2-(Bromomethyl)-5-fluorobenzoic acid, Hydrobromic acid, Methanol |

| Heat | Thermal Decomposition | Complex mixture of decomposition products |

| Light (UV/Visible) | Photolytic Decomposition | Radical-mediated degradation products |

| Bases (e.g., amines) | Nucleophilic Substitution/Hydrolysis | Corresponding substituted products, hydrolysis products |

| Acids | Catalyzed Hydrolysis | 2-(Bromomethyl)-5-fluorobenzoic acid, Methanol |

| Oxidizing Agents | Oxidation | Oxidized derivatives |

| Metals (e.g., steel) | Corrosion/Decomposition | Potential for metal-catalyzed degradation[4][7] |

Recommended Storage Conditions

To ensure the long-term stability of Methyl 2-(bromomethyl)-5-fluorobenzoate, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (e.g., 2-8 °C). Avoid freezing. | To minimize thermal degradation and slow down potential reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle). | To protect from light and moisture ingress.[3][4] |

| Incompatibilities | Store away from bases, amines, alcohols, oxidizing agents, and moisture.[4][7] | To prevent chemical reactions and degradation. |

| Location | Store in a well-ventilated, dry area. | To ensure a safe storage environment and minimize exposure to humidity.[3] |

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to assess the stability of Methyl 2-(bromomethyl)-5-fluorobenzoate.

1. Hydrolytic Stability Study

-

Objective: To determine the rate of hydrolysis under various pH conditions.

-

Methodology:

-

Prepare buffered aqueous solutions at different pH levels (e.g., pH 2, 5, 7, 9).

-

Dissolve a known concentration of Methyl 2-(bromomethyl)-5-fluorobenzoate in each buffered solution.

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

At specified time intervals, withdraw aliquots and quench any further reaction (e.g., by dilution with a non-reactive solvent and cooling).

-

Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to quantify the remaining parent compound and the formation of degradation products.

-

Calculate the rate of degradation at each pH.

-

2. Photostability Study

-

Objective: To assess the impact of light exposure on the stability of the compound.

-

Methodology:

-

Prepare a solution of Methyl 2-(bromomethyl)-5-fluorobenzoate in a photochemically inert solvent (e.g., acetonitrile).

-

Expose the solution to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specified time intervals, analyze both the exposed and dark control samples by HPLC-UV.

-

Compare the degradation profiles to determine the extent of photodecomposition.

-

3. Thermal Stability Study (Forced Degradation)

-

Objective: To identify potential degradation products under thermal stress.

-

Methodology:

-

Place a solid sample of Methyl 2-(bromomethyl)-5-fluorobenzoate in a controlled temperature oven (e.g., at 60 °C, 80 °C).

-

For solution stability, prepare a solution in a suitable solvent and incubate at elevated temperatures.

-

At specified time intervals, remove samples and allow them to cool to room temperature.

-

Dissolve the solid samples in a suitable solvent for analysis.

-

Analyze all samples by HPLC-UV and LC-MS to identify and characterize any degradation products.

-

Visualizations

Caption: Potential hydrolytic degradation pathways of Methyl 2-(bromomethyl)-5-fluorobenzoate.

Caption: Recommended workflow for handling and storage.

Caption: Flowchart for a typical stability testing protocol.

References

Methyl 2-(bromomethyl)-5-fluorobenzoate spectroscopic data (NMR, IR, MS)

A comprehensive analysis of the spectroscopic data for Methyl 2-(bromomethyl)-5-fluorobenzoate is crucial for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for Methyl 2-(bromomethyl)-5-fluorobenzoate. These values are predicted based on the chemical structure and spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | dd | 1H | Ar-H |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~4.7 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~162 (d) | C-F |

| ~135 (d) | C-Br |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~120 (d) | Ar-C |

| ~115 (d) | Ar-C |

| ~52 | -OCH₃ |

| ~30 | -CH₂Br |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1720-1740 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100-1200 | Strong | C-F stretch |

| ~600-700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 246/248 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 215/217 | Medium | [M - OCH₃]⁺ |

| 167 | High | [M - Br]⁺ |

| 139 | Medium | [M - Br - CO]⁺ |

| 109 | Medium | [C₇H₄F]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of Methyl 2-(bromomethyl)-5-fluorobenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

-

Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Acquisition (¹³C NMR):

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.[2]

-

Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.[3][4]

-

A wider spectral width is used compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent such as dichloromethane or acetone.[5]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]

2. Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like Methyl 2-(bromomethyl)-5-fluorobenzoate, direct insertion or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.[6][7]

2. Ionization:

-

Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7][8]

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[9]

4. Detection:

-

An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6][7]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. bhu.ac.in [bhu.ac.in]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-withdrawing fluoro-substituted benzoate moiety, makes it a valuable intermediate in the construction of complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a strategy widely employed in modern drug design.

Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

The preparation of Methyl 2-(bromomethyl)-5-fluorobenzoate is typically achieved through a two-step synthetic sequence starting from 5-fluoro-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the radical bromination of the benzylic methyl group.

Step 1: Synthesis of the Precursor, Methyl 5-fluoro-2-methylbenzoate

The initial step is the esterification of 5-fluoro-2-methylbenzoic acid to its corresponding methyl ester, Methyl 5-fluoro-2-methylbenzoate. A common and efficient method for this transformation is reaction with an alkylating agent in the presence of a non-nucleophilic base.

Experimental Protocol: Esterification of 5-fluoro-2-methylbenzoic acid [1]

-

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

Dissolve 5-fluoro-2-methylbenzoic acid (1 equivalent) in tetrahydrofuran.

-

To this solution, sequentially add iodomethane (1 equivalent) and N,N-diisopropylethylamine (1 equivalent).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), filter the mixture.

-

Concentrate the filtrate under reduced pressure to yield Methyl 5-fluoro-2-methylbenzoate.

-

-

Quantitative Data:

-

Yield: 90%[1]

-

Physicochemical and Spectroscopic Data for Methyl 5-fluoro-2-methylbenzoate

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Appearance | Not specified | |

| ¹H NMR (CDCl₃) | δ: 2.6 (s, 3H), 3.9 (s, 3H), 7.0-7.2 (m, 2H), 7.6-7.7 (m, 1H) | [1] |

| ¹³C NMR | Data not available in the searched literature. |

Step 2: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

The second step involves the selective bromination of the benzylic methyl group of Methyl 5-fluoro-2-methylbenzoate. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the most common and effective method for this transformation. While a specific protocol for this exact substrate is not detailed in the available literature, the following is a representative procedure based on well-established methods for benzylic bromination.

Proposed Experimental Protocol: Wohl-Ziegler Bromination

-

Materials:

-

Methyl 5-fluoro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-fluoro-2-methylbenzoate (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).

-

Heat the mixture to reflux and irradiate with a heat lamp to initiate the radical reaction.

-

Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the methyl singlet at ~2.6 ppm and the appearance of a new singlet for the bromomethyl group at ~4.5-5.0 ppm.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 2-(bromomethyl)-5-fluorobenzoate.

-

Quantitative Data Summary

The following table summarizes the known physicochemical properties of Methyl 2-(bromomethyl)-5-fluorobenzoate.

| Property | Value |

| CAS Number | 138786-65-9 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Purity | ≥95% - ≥98% (commercially available) |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

Visualizing the Synthesis and Application

Synthetic Workflow

The two-step synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate can be visualized as a straightforward workflow.

Caption: Two-step synthesis of the target compound.

Application in Drug Development: Synthesis of a PARP Inhibitor Intermediate

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of precursors for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The following diagram illustrates a logical relationship where the title compound is used to alkylate a nucleophile, a common step in building more complex drug molecules.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key building block in synthetic organic chemistry, particularly valued for its role in the development of novel therapeutic agents. Its unique structural features, including a reactive bromomethyl group and a fluorine-substituted aromatic ring, make it a versatile intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of its core characteristics, including its chemical and physical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role as a precursor to potent modulators of the metabotropic glutamate receptor 5 (mGluR5).

Core Chemical and Physical Properties

Methyl 2-(bromomethyl)-5-fluorobenzoate is a white to off-white solid at room temperature. The presence of the fluorine atom and the ester functional group influences its solubility and reactivity. While specific, experimentally determined physical constants such as melting and boiling points are not widely published in readily available literature, predicted values and data from suppliers provide a useful reference.

| Property | Value | Source |

| CAS Number | 138786-65-9 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| Purity | ≥95% to ≥98% | [1][2] |

| Appearance | White to off-white solid | General Supplier Information |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. | [3] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 306.1±37.0 °C | [3] |

| Density | 1.534±0.06 g/cm³ | [3] |

| LogP | 2.5072 | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| Number of Hydrogen Bond Acceptors | 2 | [2] |

| Number of Hydrogen Bond Donors | 0 | [2] |

| Number of Rotatable Bonds | 2 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 2-(bromomethyl)-5-fluorobenzoate is not consistently available in public databases. However, based on the known spectra of structurally related compounds, the following characteristic signals can be predicted.

¹H NMR (Predicted)

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

A singlet for the bromomethyl protons (-CH₂Br) around 4.5-4.8 ppm.

-

A series of multiplets for the three aromatic protons in the region of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR (Predicted)

-

A signal for the methyl ester carbon (-OCH₃) around 52 ppm.

-

A signal for the bromomethyl carbon (-CH₂Br) in the range of 30-35 ppm.

-

A signal for the ester carbonyl carbon (C=O) around 165 ppm.

-

Signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

IR (Predicted)

-

A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups in the range of 2850-3100 cm⁻¹.

-

C-O stretching of the ester around 1100-1300 cm⁻¹.

-

C-Br stretching vibration around 600-700 cm⁻¹.

-

C-F stretching vibration around 1000-1400 cm⁻¹.

Mass Spectrometry (Predicted)

-

The molecular ion peak (M⁺) would be expected at m/z 246 and 248 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the bromine atom.

Synthesis and Reactivity

The synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate typically involves the radical bromination of the corresponding methyl 2-methyl-5-fluorobenzoate precursor.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

This protocol is a generalized procedure based on common organic synthesis methodologies for benzylic bromination.

Materials:

-

Methyl 2-methyl-5-fluorobenzoate

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-fluorobenzoate in anhydrous CCl₄ under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure Methyl 2-(bromomethyl)-5-fluorobenzoate.

References

Synthesis of Derivatives from Methyl 2-(bromomethyl)-5-fluorobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, Methyl 2-(bromomethyl)-5-fluorobenzoate. This reagent is of significant interest in medicinal chemistry and materials science due to the presence of a reactive benzylic bromide, an ester functional group, and a fluorine atom on the aromatic ring. The strategic incorporation of fluorine can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2]

Overview of Synthetic Transformations

Methyl 2-(bromomethyl)-5-fluorobenzoate is amenable to a range of chemical transformations, primarily centered around the reactivity of the bromomethyl group and the ester functionality. Key reaction classes include:

-

Nucleophilic Substitution (SN2) Reactions: The benzylic bromide is an excellent electrophile for SN2 reactions with a variety of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates), leading to the formation of the corresponding substituted derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions: The benzylic bromide can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

The following sections provide detailed protocols for these key transformations.

Nucleophilic Substitution Reactions

The primary mode of derivatization for Methyl 2-(bromomethyl)-5-fluorobenzoate is through nucleophilic substitution at the benzylic position. These reactions typically proceed via an SN2 mechanism.[3][4]

Synthesis of Amine Derivatives

The reaction of Methyl 2-(bromomethyl)-5-fluorobenzoate with primary or secondary amines yields the corresponding 2-(aminomethyl)-5-fluorobenzoate derivatives.

Experimental Protocol: General Procedure for Amination

-

Reaction Setup: To a solution of Methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.2-2.0 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.5 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | Acetonitrile | 16 | >90 (expected) |

| 2 | Piperidine | DIPEA | DMF | 18 | >90 (expected) |

| 3 | Benzylamine | K₂CO₃ | Acetonitrile | 12 | >85 (expected) |

Figure 1. Synthesis of Amine Derivatives via SN2 Reaction.

Synthesis of Ether Derivatives (Williamson Ether Synthesis)

Ethers can be synthesized by reacting Methyl 2-(bromomethyl)-5-fluorobenzoate with an alcohol in the presence of a strong base. This classic transformation is known as the Williamson ether synthesis.[5][6][7][8][9]

Experimental Protocol: General Procedure for Etherification

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.2 equiv.) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF. Add a strong base, such as sodium hydride (NaH, 1.2 equiv.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

Reaction with Bromide: Add a solution of Methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 equiv.) in the same dry solvent to the freshly prepared alkoxide solution at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | NaH | THF | 12 | >90 (expected) |

| 2 | Ethanol | NaH | THF | 14 | >85 (expected) |

| 3 | Phenol | K₂CO₃ | DMF | 18 | >80 (expected) |

Figure 2. Williamson Ether Synthesis Workflow.

Synthesis of Thioether Derivatives

Thioethers are readily prepared by the reaction of Methyl 2-(bromomethyl)-5-fluorobenzoate with a thiol in the presence of a base.

Experimental Protocol: General Procedure for Thioether Synthesis

-

Reaction Setup: To a solution of the desired thiol (1.1 equiv.) in a suitable solvent such as ethanol, THF, or DMF, add a base such as sodium hydroxide (NaOH, 1.2 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.).

-

Addition of Bromide: Add Methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | DMF | 6 | >95 (expected) |

| 2 | Ethanethiol | NaOH | Ethanol | 4 | >90 (expected) |

| 3 | Benzyl mercaptan | K₂CO₃ | Acetonitrile | 8 | >90 (expected) |

Figure 3. Synthesis of Thioether Derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide functionality allows for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the synthesis of diaryl- or alkyl-aryl methane derivatives by coupling with boronic acids or their esters.[10][11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine Methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 equiv.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., JohnPhos, SPhos, or PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF. Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 100 | 16 | 70-85 (expected)[10] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 18 | 65-80 (expected)[11] |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60-75 (expected) |

Figure 4. Suzuki-Miyaura Cross-Coupling Reaction.

Sonogashira Coupling

The Sonogashira coupling allows for the synthesis of propargyl-arene derivatives by reacting with terminal alkynes.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a degassed solution of Methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous ammonium chloride solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | 70-85 (expected) |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 8 | 75-90 (expected) |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 40 | 16 | 65-80 (expected) |

Figure 5. Sonogashira Cross-Coupling Reaction.

Modification of the Ester Group: Amide Synthesis

The methyl ester of the benzoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amide derivatives. This two-step process significantly expands the diversity of accessible compounds.

Step 1: Hydrolysis of the Methyl Ester

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve Methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 equiv.) in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with an organic solvent, wash with brine, dry, and concentrate to yield the crude 2-(bromomethyl)-5-fluorobenzoic acid.

Step 2: Amide Coupling

Experimental Protocol: General Procedure for Amide Coupling

-

Reaction Setup: To a solution of 2-(bromomethyl)-5-fluorobenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF), add the desired amine (1.1 equiv.), a coupling agent (e.g., HATU, HBTU, or EDC·HCl, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.). An additive such as HOBt (1.2 equiv.) can be used with EDC·HCl to improve efficiency.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) (over 2 steps) |

| 1 | Aniline | HATU | DIPEA | DMF | 16 | 70-85 (expected) |

| 2 | Morpholine | EDC·HCl / HOBt | DIPEA | DCM | 18 | 75-90 (expected) |

| 3 | Cyclopropylamine | HBTU | DIPEA | DMF | 12 | 70-85 (expected) |

Figure 6. Two-Step Synthesis of Amide Derivatives.

Application Notes in Drug Discovery

Derivatives of fluorinated benzoic acids are of significant interest in medicinal chemistry.[10][13] The fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability. This can lead to improved drug-like properties, including enhanced binding affinity to biological targets and a more favorable pharmacokinetic profile.[1][2]

The derivatives synthesized from Methyl 2-(bromomethyl)-5-fluorobenzoate can serve as scaffolds for the development of a wide range of therapeutic agents. For instance, the introduction of various amine, ether, and thioether functionalities can be used to probe the structure-activity relationships (SAR) of a lead compound. The ability to perform cross-coupling reactions allows for the construction of more complex molecular architectures, which are often found in modern drug candidates. The amide derivatives are particularly relevant as the amide bond is a key structural feature in many pharmaceuticals.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive benzylic bromide, susceptible to nucleophilic attack, and a methyl ester on a fluorinated benzene ring. This unique combination allows for the introduction of a wide array of functional groups, making it a valuable building block for the synthesis of diverse molecular scaffolds. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules.

This document provides detailed application notes and experimental protocols for the reaction of Methyl 2-(bromomethyl)-5-fluorobenzoate with various nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles.

Reactions with N-Nucleophiles

The reaction of Methyl 2-(bromomethyl)-5-fluorobenzoate with primary and secondary amines is a fundamental transformation for the synthesis of various nitrogen-containing heterocyclic compounds, such as isoindolinones, which are privileged structures in medicinal chemistry. The reaction typically proceeds via an initial SN2 displacement of the bromide followed by an intramolecular cyclization.

Reaction with Primary Amines and Subsequent Cyclization to form 5-Fluoro-2,3-dihydroisoindol-1-ones

The reaction with primary amines leads to the formation of an intermediate secondary amine, which can undergo spontaneous or induced intramolecular cyclization to yield 5-fluoro-2,3-dihydroisoindol-1-one derivatives.

General Reaction Scheme:

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting nucleophilic substitution reactions using Methyl 2-(bromomethyl)-5-fluorobenzoate. This versatile reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of a wide array of functionalized molecules. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the development of novel chemical entities.

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a substituted aromatic compound featuring a reactive benzylic bromide. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various moieties onto the benzene ring. The presence of the fluorine atom and the methyl ester group can influence the reactivity of the molecule and provide handles for further synthetic transformations. Its utility has been demonstrated in the synthesis of complex molecules, including isoindolones, which are of interest as potential therapeutic agents.

Physicochemical Properties